tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
CAS No.: 1802334-66-2
Cat. No.: VC5700405
Molecular Formula: C10H20N2O3
Molecular Weight: 216.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1802334-66-2 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.281 |
| IUPAC Name | tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
| Standard InChI Key | ABPWYJBKUUVONI-SFYZADRCSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCOCC1N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Stereochemistry
tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate belongs to the oxane (tetrahydropyran) family, featuring a six-membered oxygen-containing ring substituted with an amino group at the 3-position and a tert-butoxycarbonyl (Boc) carbamate at the 4-position. The (3S,4S) stereochemistry is encoded in its IUPAC name and confirmed by its standardized InChI key (ABPWYJBKUUVONI-SFYZADRCSA-N), which uniquely identifies its spatial arrangement. The Boc group, a staple in peptide synthesis, provides steric protection for the amine, enhancing stability during synthetic transformations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1802334-66-2 |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.281 g/mol |
| IUPAC Name | tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC1CCOCC1N |
| InChI Key | ABPWYJBKUUVONI-SFYZADRCSA-N |
Synthesis and Production
Synthetic Strategies
While detailed synthetic protocols for tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate remain proprietary, its preparation likely follows established carbamate protection methodologies. A plausible route involves reacting (3S,4S)-3-aminooxan-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding the Boc-protected amine after aqueous workup and chromatography. Stereochemical purity is preserved by using enantiomerically pure starting materials or resolution techniques like chiral chromatography.
Industrial-Scale Manufacturing
Industrial production prioritizes cost efficiency and scalability, often employing continuous flow reactors to optimize reaction kinetics and minimize byproducts. Advanced purification techniques, including simulated moving bed (SMB) chromatography, ensure high enantiomeric excess (>99%) and compliance with regulatory standards.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary utility lies in its dual functionality: the Boc group acts as a transient protecting group for amines, while the amino group serves as a handle for further derivatization. This duality makes it invaluable in constructing peptidomimetics, kinase inhibitors, and PROTACs (proteolysis-targeting chimeras), where stereochemical fidelity is paramount. For example, in PROTAC synthesis, the amino group may anchor E3 ligase ligands, enabling targeted protein degradation.
Case Study: Kinase Inhibitor Development
In a hypothetical kinase inhibitor project, tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate could be coupled to a pyrimidine scaffold via amide bond formation. Molecular docking simulations (e.g., using AutoDock Vina) predict that the (3S,4S) configuration optimally positions the inhibitor in the ATP-binding pocket of kinases, enhancing binding affinity. Subsequent Boc deprotection with trifluoroacetic acid reveals the free amine for salt formation, improving solubility and bioavailability.
Physicochemical Properties and Stability
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